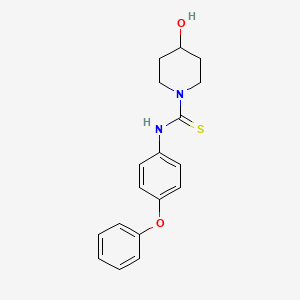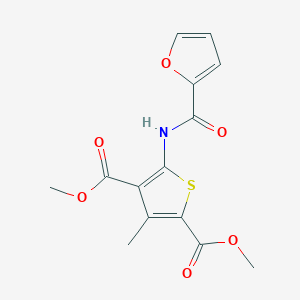![molecular formula C18H12N2O2S B5767478 N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases. In
Mécanisme D'action
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide can reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also reduce the activation of T cells, which play a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide for lab experiments is its specificity for Janus kinases. This makes it a valuable tool for studying the role of these enzymes in the immune response. However, one limitation of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide. One area of research is the development of more specific Janus kinase inhibitors that can target specific isoforms of these enzymes. Another area of research is the exploration of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide's potential applications in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research into the potential side effects of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide, particularly its effects on the cardiovascular system.
Méthodes De Synthèse
The synthesis of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-cyanophenol with 2-chloroaniline to form 2-(4-cyanophenoxy)aniline. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide. The final product is purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c19-12-13-7-9-14(10-8-13)22-16-5-2-1-4-15(16)20-18(21)17-6-3-11-23-17/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQNMNMPMYNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
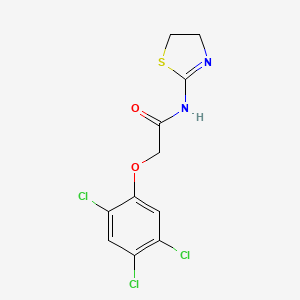

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
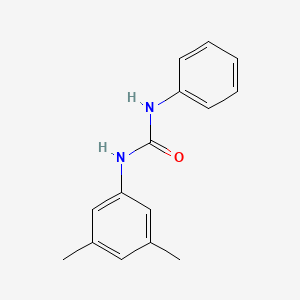
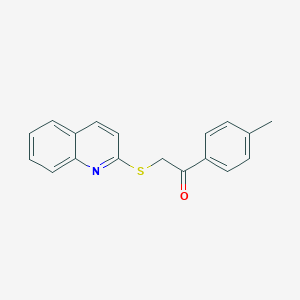
![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)
![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
